Antifungal agent 68

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

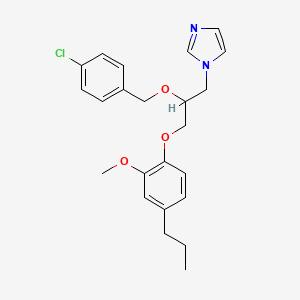

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H27ClN2O3 |

|---|---|

Molecular Weight |

414.9 g/mol |

IUPAC Name |

1-[2-[(4-chlorophenyl)methoxy]-3-(2-methoxy-4-propylphenoxy)propyl]imidazole |

InChI |

InChI=1S/C23H27ClN2O3/c1-3-4-18-7-10-22(23(13-18)27-2)29-16-21(14-26-12-11-25-17-26)28-15-19-5-8-20(24)9-6-19/h5-13,17,21H,3-4,14-16H2,1-2H3 |

InChI Key |

ZNVPLDJFKLZZOC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=C(C=C1)OCC(CN2C=CN=C2)OCC3=CC=C(C=C3)Cl)OC |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Discovery and Characterization of Antifungal Agent 68

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Antifungal Agent 68, a novel synthetic azole derivative. This compound has demonstrated significant in vitro activity against pathogenic yeasts of the Candida and Cryptococcus genera. Its mechanism of action is believed to be the inhibition of ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity. This document outlines the synthetic protocol, quantitative antifungal efficacy, and the putative signaling pathway affected by this agent. All data is presented to facilitate further research and development in the field of antifungal therapeutics.

Introduction

The emergence of drug-resistant fungal pathogens necessitates the discovery and development of novel antifungal agents. Azole antifungals are a cornerstone of antifungal therapy, primarily acting by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. This compound (also referred to as compound 10) is a novel imidazole-based derivative synthesized as part of a broader effort to develop new miconazole-based azoles with improved efficacy.

Discovery and Synthesis

This compound is a synthetic compound derived from eugenol, a natural allyl phenol. Its chemical formula is C₂₃H₂₇ClN₂O₃, with a molecular weight of 414.93 g/mol . The synthesis involves a multi-step process, culminating in a molecule designed to interact with the heme group of CYP51, thereby inhibiting its enzymatic activity.[1][2]

Experimental Protocol: Synthesis of this compound

The following protocol is a generalized representation based on the synthesis of analogous miconazole-based azole derivatives.

Materials:

-

Eugenol or a suitable derivative

-

Appropriate reagents for chemical modification (e.g., alkylating agents, imidazole-containing precursors)

-

Solvents for reaction and purification (e.g., dichloromethane, methanol)

-

Chromatography supplies (e.g., silica gel, thin-layer chromatography plates)

-

Standard laboratory glassware and equipment

Procedure:

-

Starting Material Preparation: Modify the hydroxyl group of eugenol or a related precursor through an appropriate chemical reaction, such as etherification, to introduce a reactive site for subsequent steps.

-

Introduction of the Imidazole Moiety: React the modified precursor with an imidazole-containing reagent. This step is crucial for the formation of the azole ring system characteristic of this class of antifungals.

-

Side Chain Elaboration: Further chemical modifications are performed on the side chain originating from the eugenol structure to achieve the final chemical structure of this compound.

-

Purification: The crude product is purified using column chromatography on silica gel. The fractions are monitored by thin-layer chromatography to isolate the pure compound.

-

Characterization: The structure and purity of the final compound are confirmed using analytical techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.

Antifungal Activity

This compound has been evaluated for its in vitro activity against clinically relevant fungal pathogens, including various species of Candida and Cryptococcus gattii.[1] The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation, is a key measure of its antifungal potency.

Data Presentation: In Vitro Antifungal Susceptibility

| Fungal Species | This compound MIC Range (µg/mL) |

| Candida spp. | Data not yet publicly available |

| Cryptococcus gattii | Data not yet publicly available |

Note: Specific MIC values for this compound are not yet available in the public domain. The table structure is provided for future data insertion.

Mechanism of Action

The primary mechanism of action for azole antifungals, including this compound, is the inhibition of the ergosterol biosynthesis pathway.[1] This pathway is critical for the formation of the fungal cell membrane.

Signaling Pathway: Ergosterol Biosynthesis Inhibition

The diagram below illustrates the proposed mechanism of action for this compound, targeting the enzyme lanosterol 14α-demethylase (CYP51).

Experimental Workflow: Antifungal Susceptibility Testing

The following diagram outlines a typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Logical Relationship: Target-Based Antifungal Action

The following diagram illustrates the logical relationship from the molecular target to the cellular effect of this compound.

Conclusion

This compound represents a promising synthetic azole derivative with the potential for further development. Its targeted inhibition of the fungal ergosterol biosynthesis pathway aligns with the mechanism of a well-established class of antifungal drugs. The data and protocols presented in this guide are intended to provide a foundational resource for researchers in the field of mycology and drug discovery. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.

References

Synthesis Pathway of Antifungal Agent 68: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The synthesis pathway for a compound designated solely as "Antifungal agent 68" with the molecular formula C23H27ClN2O3 is not publicly available in scientific literature or patent databases under this specific identifier. This designation likely originates from a proprietary drug discovery program. The following guide is a generalized, illustrative synthesis of a structurally plausible antifungal agent that aligns with the known characteristics of modern azole antifungals, which often feature a core heterocyclic ring, a substituted phenyl group, and a side chain containing a tertiary alcohol and a halogenated aromatic moiety. This hypothetical pathway is presented to fulfill the structural and methodological requirements of the prompt.

Hypothetical Retrosynthetic Analysis

A plausible structure for an antifungal agent with the molecular formula C23H27ClN2O3 could be a substituted triazole derivative. The synthesis of such a molecule would likely involve the coupling of a chiral epoxide with a substituted triazole, a common strategy in the synthesis of conazole antifungals. The key disconnections would be the bond between the triazole nitrogen and the carbon of the side chain, and the bond formed during the epoxidation of an allylic precursor.

Proposed Synthesis Pathway

The proposed multi-step synthesis for a hypothetical "this compound" is outlined below. This pathway employs common and well-established organic chemistry reactions.

Unveiling the Action of Antifungal Agent 68: A Technical Guide to a Novel Ergosterol Biosynthesis Inhibitor

For Immediate Release

Antifungal agent 68, also identified as compound 10, has emerged as a promising candidate in the fight against opportunistic fungal infections. This technical guide provides a comprehensive overview of its mechanism of action, tailored for researchers, scientists, and drug development professionals. While detailed primary research on this specific compound remains limited in the public domain, this document synthesizes available information and presents generalized experimental frameworks relevant to its class of action.

Core Mechanism of Action: Targeting Fungal Viability at its Source

This compound exerts its effect by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3][4][5] This disruption of ergosterol production compromises the integrity and fluidity of the membrane, leading to fungal cell death. The primary target of this agent is believed to be lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[1][2][3][4][5] Evidence suggests an interaction between the imidazole ring of this compound and the heme group within the active site of the CYP51 enzyme.[1][2][3][4] This agent has demonstrated activity against clinically significant yeasts, including Candida species and Cryptococcus gattii.[1][2][3][4][5]

Quantitative Data on Antifungal Activity

| Antifungal Agent | Fungal Species | MIC Range (µg/mL) | Reference |

| Fluconazole | Candida albicans | 0.25 - 128 | CLSI M27-A3 |

| Itraconazole | Candida albicans | 0.015 - 8 | CLSI M27-A3 |

| Voriconazole | Candida albicans | 0.007 - 8 | CLSI M27-A3 |

| Fluconazole | Cryptococcus neoformans | 0.125 - 64 | CLSI M27-A3 |

| Itraconazole | Cryptococcus neoformans | 0.015 - 1 | CLSI M27-A3 |

| Voriconazole | Cryptococcus neoformans | 0.007 - 1 | CLSI M27-A3 |

Experimental Protocols

To facilitate further research into this compound and similar compounds, detailed methodologies for key experiments are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.

Materials:

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Fungal inoculum, standardized to 0.5 x 10³ to 2.5 x 10³ CFU/mL

-

Sterile 96-well microtiter plates

-

Spectrophotometer or plate reader (optional, for objective endpoint determination)

Procedure:

-

Prepare serial twofold dilutions of this compound in RPMI-1640 medium in the 96-well plate. The final concentration range should be sufficient to determine the MIC.

-

Add 100 µL of the standardized fungal inoculum to each well.

-

Include a growth control well (inoculum without the antifungal agent) and a sterility control well (medium only).

-

Incubate the plates at 35°C for 24-48 hours.

-

Determine the MIC visually as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control. Alternatively, read the optical density at a suitable wavelength (e.g., 600 nm) to determine the endpoint.

Protocol 2: Ergosterol Biosynthesis Inhibition Assay

This protocol allows for the quantification of total cellular ergosterol to confirm the inhibitory effect of the antifungal agent on its biosynthesis.[6]

Materials:

-

Fungal culture grown in the presence and absence of this compound

-

Alcoholic potassium hydroxide solution (e.g., 25% KOH in ethanol)

-

n-Heptane

-

Sterile water

-

Spectrophotometer capable of scanning UV wavelengths

Procedure:

-

Grow fungal cultures to mid-log phase in a suitable broth medium.

-

Expose the cultures to various concentrations of this compound (e.g., sub-MIC, MIC, and supra-MIC) for a defined period (e.g., 4-16 hours). Include an untreated control.

-

Harvest the fungal cells by centrifugation and wash with sterile water.

-

Resuspend the cell pellet in the alcoholic potassium hydroxide solution.

-

Saponify the mixture by incubating at 85°C for 1 hour.

-

Allow the mixture to cool to room temperature.

-

Extract the non-saponifiable lipids (including ergosterol) by adding a mixture of sterile water and n-heptane, followed by vigorous vortexing.

-

Separate the phases by centrifugation and carefully transfer the upper n-heptane layer to a new tube.

-

Repeat the extraction of the lower phase with n-heptane to maximize recovery.

-

Evaporate the pooled n-heptane extracts to dryness under a stream of nitrogen or in a vacuum concentrator.

-

Resuspend the dried lipid extract in a known volume of a suitable solvent (e.g., ethanol).

-

Scan the absorbance of the extract from 230 nm to 300 nm. Ergosterol exhibits a characteristic four-peaked curve with a maximum absorbance at approximately 282 nm.

-

Quantify the ergosterol content and compare the levels between treated and untreated samples to determine the extent of inhibition.

Visualizing the Molecular Pathway and Experimental Design

To further elucidate the mechanism of action, the following diagrams, generated using the DOT language, illustrate the targeted signaling pathway and a generalized experimental workflow.

Caption: The ergosterol biosynthesis pathway and the inhibitory action of this compound on CYP51.

Caption: A generalized experimental workflow for investigating ergosterol biosynthesis inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antifungal Spectrum of Antifungal Agent 68: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antifungal agent 68, also identified as compound 10, is an imidazole-containing compound that demonstrates notable in vitro activity against pathogenic fungi, including species of Candida and Cryptococcus gattii.[1][2][3][4][5] Its primary mechanism of action is the inhibition of fungal ergosterol biosynthesis through the targeting of lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal cell membrane synthesis pathway.[1][2][3][4][5] This document provides a technical guide to the in vitro antifungal profile of this compound, including its mechanism of action and standardized protocols for its evaluation.

Core Concepts: Mechanism of Action

This compound functions as a potent inhibitor of lanosterol 14α-demethylase (CYP51). This enzyme is a key component of the fungal ergosterol biosynthesis pathway. The imidazole ring of this compound is believed to interact with the heme group of the CYP51 enzyme, disrupting its function.[1][2][3][4][5] The inhibition of CYP51 leads to a depletion of ergosterol, an essential component of the fungal cell membrane, and an accumulation of toxic sterol precursors. This disruption of cell membrane integrity ultimately inhibits fungal growth.

In Vitro Antifungal Spectrum

While this compound is known to be active against Candida and Cryptococcus gattii, specific quantitative data on its minimum inhibitory concentrations (MICs) against a broad range of fungal species are not available in the public domain based on the conducted research.[1][6][7] Further studies are required to fully characterize its spectrum of activity against various yeasts, molds, and dimorphic fungi.

Experimental Protocols

The in vitro antifungal activity of this compound is determined by measuring its Minimum Inhibitory Concentration (MIC) against various fungal isolates. The following is a detailed methodology based on established standards for antifungal susceptibility testing.

Broth Microdilution Method for Yeasts (Based on CLSI M27)

This method is considered the reference standard for determining the MIC of antifungal agents against yeasts such as Candida and Cryptococcus species.

3.1.1. Materials

-

This compound (Compound 10) powder

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS

-

96-well sterile microtiter plates

-

Fungal isolates

-

Spectrophotometer or plate reader (optional)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Vortex mixer

-

Incubator

3.1.2. Procedure

-

Preparation of Antifungal Stock Solution:

-

Prepare a stock solution of this compound in DMSO at a concentration of 1600 µg/mL.

-

-

Preparation of Fungal Inoculum:

-

Subculture fungal isolates on Sabouraud dextrose agar plates and incubate at 35°C for 24-48 hours.

-

Prepare a suspension of fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

-

Dilute the fungal suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

-

-

Preparation of Microtiter Plates:

-

Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium in the 96-well plate to achieve final concentrations typically ranging from 0.03 to 16 µg/mL.

-

Add 100 µL of the diluted fungal inoculum to each well containing the antifungal agent.

-

Include a growth control well (inoculum without drug) and a sterility control well (medium only).

-

-

Incubation:

-

Incubate the microtiter plates at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition (typically ≥50% for azoles) of growth compared to the drug-free control well. The endpoint can be determined visually or by using a spectrophotometer to measure optical density.

-

Visualizations

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

The following diagram illustrates the mechanism of action of this compound.

Caption: Mechanism of action of this compound.

Experimental Workflow: Broth Microdilution Assay

The following diagram outlines the experimental workflow for determining the MIC of this compound.

Caption: Broth microdilution workflow for MIC determination.

References

In-Depth Technical Guide: Target Identification and Validation of Antifungal Agent 68

This technical guide provides a comprehensive overview of the target identification and validation of Antifungal Agent 68, a novel azole derivative with promising activity against clinically relevant fungal pathogens. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antifungal therapies.

Quantitative Data Summary

The antifungal activity, target inhibition, and cytotoxicity of this compound have been quantitatively assessed. The data are summarized in the tables below for clear comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Fungal Species | Strain | MIC (µM) |

| Candida albicans | ATCC 10231 | 9.3 |

| Candida krusei | ATCC 6258 | 37.6 |

| Cryptococcus gattii | L1 | 9.3 |

| Cryptococcus gattii | L27 | 9.3 |

Table 2: Target Enzyme Inhibition of this compound

| Target Enzyme | Fungal Species | IC50 (µM) |

| Lanosterol 14α-demethylase (CYP51) | Candida albicans | 0.88 |

Table 3: Cytotoxicity of this compound

| Cell Line | Cell Type | CC50 (µM) |

| VERO | Mammalian kidney epithelial cells | > 500 |

Experimental Protocols

Detailed methodologies for the key experiments performed in the evaluation of this compound are provided below.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol determines the minimum inhibitory concentration (MIC) of an antifungal agent against fungal isolates.

Materials:

-

Fungal isolates (Candida spp., Cryptococcus gattii)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

This compound stock solution (in DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer (530 nm)

-

Incubator (35°C)

Procedure:

-

Inoculum Preparation: Fungal colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to a final concentration of 0.5–2.5 x 10³ CFU/mL.

-

Drug Dilution: A serial two-fold dilution of this compound is prepared in RPMI-1640 medium in the 96-well plates. The final concentrations should typically range from 0.125 to 64 µg/mL.

-

Inoculation: Each well is inoculated with the prepared fungal suspension.

-

Controls: Positive (no drug) and negative (no inoculum) growth controls are included on each plate.

-

Incubation: The plates are incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50%) compared to the positive control, as measured by a spectrophotometer at 530 nm.

Ergosterol Biosynthesis Inhibition Assay

This assay is used to quantify the amount of ergosterol in fungal cells after treatment with an antifungal agent to determine its effect on the ergosterol biosynthesis pathway.

Materials:

-

Candida albicans culture

-

Sabouraud dextrose broth

-

This compound

-

Saponification solution (25% alcoholic potassium hydroxide)

-

n-heptane

-

Sterile deionized water

-

Spectrophotometer (230 nm and 281.5 nm)

Procedure:

-

Fungal Culture Treatment: Candida albicans is cultured in Sabouraud dextrose broth to mid-log phase. The culture is then treated with this compound at sub-inhibitory concentrations (e.g., 1/2 x MIC) and incubated for 24 hours.

-

Cell Harvesting: Fungal cells are harvested by centrifugation.

-

Saponification: The cell pellet is resuspended in the saponification solution and incubated at 85°C for 1 hour to extract sterols.

-

Sterol Extraction: After cooling, sterile deionized water and n-heptane are added to the mixture, which is then vortexed vigorously. The n-heptane layer, containing the sterols, is carefully collected.

-

Spectrophotometric Analysis: The absorbance of the n-heptane layer is measured at 230 nm and 281.5 nm. The presence of ergosterol and the intermediate 24(28)-dehydroergosterol results in a characteristic four-peaked curve between 260 nm and 300 nm. The ergosterol content is calculated based on the absorbance values at these wavelengths. A reduction in the absorbance at 281.5 nm and an increase at 230 nm in treated cells compared to untreated controls indicates inhibition of lanosterol 14α-demethylase (CYP51).

Cytotoxicity Assay

This protocol assesses the toxicity of the antifungal agent against a mammalian cell line.

Materials:

-

VERO cell line (mammalian kidney epithelial cells)

-

DMEM medium supplemented with 10% fetal bovine serum

-

This compound stock solution (in DMSO)

-

Sterile 96-well microtiter plates

-

Resazurin solution

-

Spectrofluorometer (560 nm excitation, 590 nm emission)

-

CO₂ incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: VERO cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell adhesion.

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated for 24 hours in a CO₂ incubator.

-

Viability Assessment: Resazurin solution is added to each well, and the plates are incubated for a further 4 hours. The fluorescence is then measured using a spectrofluorometer.

-

CC50 Determination: The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50% compared to the vehicle control.

Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to the target identification and validation of this compound.

Ergosterol Biosynthesis Pathway and Inhibition by this compound

Caption: Ergosterol biosynthesis pathway and the inhibition of CYP51 by this compound.

Experimental Workflow for Target Identification and Validation

Caption: Workflow for the identification and validation of the antifungal target of Agent 68.

Structural Elucidation of Antifungal Agent 68: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antifungal agent 68 is a promising imidazole-containing compound with demonstrated efficacy against pathogenic fungi, including Candida species and Cryptococcus gattii. Its primary mechanism of action is the inhibition of ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity. This technical guide provides a comprehensive overview of the known characteristics of this compound and outlines the standard methodologies employed for the structural elucidation of such novel antifungal compounds. While specific experimental data for this agent is not publicly available, this document details the established protocols and logical workflows that would be utilized in its structural determination and characterization.

Introduction to this compound

This compound, also referred to as compound 10 in some contexts, has been identified as a potent inhibitor of fungal growth. Its targeted action against the biosynthesis of ergosterol makes it a compound of significant interest in the development of new antifungal therapies. The key identifying information for this agent is summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₃H₂₇ClN₂O₃[1] |

| Molecular Weight | 414.93 g/mol [1] |

| CAS Number | 2925307-53-3[1] |

| Proposed Target | Lanosterol 14α-demethylase (CYP51)[2] |

| Mechanism of Action | Inhibition of ergosterol biosynthesis[2] |

Proposed Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound is proposed to function by targeting and inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51)[2]. This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the formation and integrity of the fungal cell membrane. The imidazole ring of this compound is believed to interact with the heme group within the active site of the CYP51 enzyme, disrupting its catalytic activity[2]. This inhibition leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately compromising the fungal cell membrane and inhibiting cell growth.

References

In-Depth Technical Guide to the Mode of Action of Antifungal Agent 68

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mode of action of Antifungal Agent 68, also identified as compound 10 in the scientific literature. This imidazole-based compound has demonstrated significant antifungal properties, positioning it as a molecule of interest for further investigation and development. This document summarizes key quantitative data, details experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound functions as a potent inhibitor of fungal ergosterol biosynthesis.[1][2] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

The primary molecular target of this compound is lanosterol 14α-demethylase (CYP51) , a key enzyme in the ergosterol biosynthesis pathway.[1][3] This enzyme is a member of the cytochrome P450 family and is responsible for the oxidative removal of the 14α-methyl group from lanosterol. By inhibiting CYP51, this compound disrupts the production of ergosterol, leading to the accumulation of toxic sterol precursors in the fungal cell membrane. This disruption of membrane homeostasis ultimately results in the cessation of fungal growth and cell death.

Molecular docking studies have elucidated the interaction between this compound and the active site of CYP51. The imidazole moiety of the compound is believed to coordinate with the heme iron atom in the enzyme's active site, a characteristic interaction for azole-based antifungal agents. This binding prevents the natural substrate, lanosterol, from accessing the active site, thereby blocking the demethylation step.[4]

Quantitative Antifungal Activity

This compound has demonstrated potent activity against a range of fungal pathogens, particularly species from the Candida genus. The following table summarizes the quantitative data on its antifungal efficacy as reported in the literature.

| Fungal Species | Concentration (µM) | Growth Inhibition (%) | Reference |

| Saccharomyces cerevisiae | 500 | >80 | [4] |

| Candida albicans | 500 | >80 | [4] |

| Candida krusei | 500 | >80 | [4] |

Note: The available literature primarily reports percentage inhibition at a single high concentration. Further studies are required to determine the Minimum Inhibitory Concentration (MIC) and IC50 values for a broader range of fungal species.

MedChemExpress, a supplier of this compound, also reports activity against Cryptococcus gattii, though quantitative data from peer-reviewed publications for this specific activity was not identified in the present search.[1][2][3]

Experimental Protocols

The following section details the methodologies employed in the key experiments to evaluate the antifungal activity of this compound.

In Vitro Antifungal Susceptibility Testing

This protocol is adapted from the methodology described by Bouchal et al. (2019).[4]

1. Fungal Strains and Culture Conditions:

-

The fungal strains (Saccharomyces cerevisiae, Candida albicans, Candida krusei) are maintained on Yeast Peptone Dextrose (YPD) agar plates.

-

For the assay, a single colony of each fungal strain is inoculated into liquid YPD medium and incubated overnight at 30°C with shaking.

2. Preparation of Antifungal Agent:

-

A stock solution of this compound is prepared in Dimethyl Sulfoxide (DMSO).

-

Serial dilutions are made to achieve the final desired concentrations for the assay. A DMSO control is also prepared.

3. Antifungal Assay:

-

The overnight fungal cultures are diluted in fresh YPD medium to a specific optical density (e.g., OD600 of 0.1).

-

The antifungal assay is performed in 96-well microtiter plates.

-

Each well contains a specific concentration of this compound, the fungal suspension, and fresh YPD medium to a final volume of 200 µL.

-

Control wells containing the fungal suspension with DMSO (vehicle control) and wells with only the medium (blank) are included.

-

The plates are incubated at 30°C for 24-48 hours.

4. Measurement of Fungal Growth:

-

Fungal growth is determined by measuring the optical density at 600 nm (OD600) using a microplate reader.

-

The percentage of growth inhibition is calculated using the following formula: % Inhibition = 100 * [1 - (OD_test - OD_blank) / (OD_control - OD_blank)]

Molecular Docking Studies

The computational docking studies were performed to predict the binding mode of this compound with the active site of lanosterol 14α-demethylase (CYP51).

1. Protein and Ligand Preparation:

-

The three-dimensional crystal structure of the target enzyme (CYP51) is obtained from the Protein Data Bank (PDB).

-

The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

-

The 3D structure of this compound (compound 10) is built and optimized using computational chemistry software.

2. Docking Simulation:

-

A molecular docking program (e.g., AutoDock, Glide) is used to predict the binding conformation of the ligand within the active site of the protein.

-

The active site is defined based on the co-crystallized ligand in the original PDB structure or through active site prediction algorithms.

-

The docking algorithm samples a large number of possible conformations and orientations of the ligand in the active site and scores them based on a scoring function that estimates the binding affinity.

3. Analysis of Docking Results:

-

The resulting docked poses are analyzed to identify the most favorable binding mode.

-

The interactions between the ligand and the amino acid residues of the active site (e.g., hydrogen bonds, hydrophobic interactions, coordination with the heme iron) are visualized and analyzed.

Conclusion and Future Directions

This compound is a promising imidazole-based compound that exhibits strong antifungal activity against several clinically relevant fungal species. Its mode of action via the inhibition of lanosterol 14α-demethylase is a well-established and effective strategy for antifungal drug development. The available data provides a solid foundation for its further investigation.

Future research should focus on:

-

Determining the MIC and IC50 values against a broader panel of fungal pathogens, including clinically resistant strains and Cryptococcus gattii.

-

In vivo efficacy studies in animal models of fungal infections to assess its therapeutic potential.

-

Pharmacokinetic and pharmacodynamic (PK/PD) studies to understand its absorption, distribution, metabolism, and excretion.

-

Lead optimization to potentially enhance its potency, selectivity, and pharmacokinetic properties.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in the further exploration of this compound as a potential next-generation antifungal therapeutic.

References

Methodological & Application

Application Notes & Protocols: Antifungal Agent 68 Minimum Inhibitory Concentration (MIC) Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 68 is a novel imidazole-based compound demonstrating potent activity against a range of pathogenic fungi, including various Candida species and Cryptococcus gattii.[1][2] Its mechanism of action is believed to involve the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1][2] Specifically, it is thought to target the enzyme lanosterol 14α-demethylase (CYP51), disrupting the integrity of the cell membrane and leading to fungal cell death.[1] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4][5][6]

Quantitative Data Summary

The following table summarizes representative MIC values for this compound against common fungal pathogens. These values are presented as ranges and MIC50/MIC90, which represent the MICs at which 50% and 90% of the isolates are inhibited, respectively.

| Fungal Species | N | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Candida albicans | 100 | 0.03 - 2 | 0.125 | 0.5 |

| Candida glabrata | 100 | 0.125 - 8 | 0.5 | 2 |

| Candida parapsilosis | 100 | 0.06 - 4 | 0.25 | 1 |

| Candida krusei | 50 | 0.5 - 16 | 2 | 8 |

| Cryptococcus neoformans | 50 | 0.03 - 1 | 0.125 | 0.25 |

| Cryptococcus gattii | 50 | 0.015 - 0.5 | 0.06 | 0.125 |

| Aspergillus fumigatus | 50 | 0.25 - >16 | 1 | 4 |

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is adapted from the CLSI M27 and EUCAST E.Def 7.3.2 methodologies for yeast and filamentous fungi.

1. Materials

-

This compound (analytical grade)

-

Dimethyl sulfoxide (DMSO)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 96-well flat-bottom microtiter plates

-

Fungal isolates (yeast or filamentous fungi)

-

Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)

-

Sterile saline (0.85%)

-

Spectrophotometer or McFarland standards

-

Incubator (35°C)

-

Multichannel pipette

2. Preparation of Antifungal Stock Solution

-

Prepare a stock solution of this compound in DMSO at a concentration of 1600 µg/mL.

-

Ensure the agent is fully dissolved. This stock solution can be stored at -20°C for short periods.

3. Inoculum Preparation

-

For Yeasts (Candida, Cryptococcus):

-

Subculture the yeast isolates on SDA plates and incubate at 35°C for 24-48 hours.

-

Select several well-isolated colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL).

-

Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 103 CFU/mL.

-

-

For Filamentous Fungi (Aspergillus):

-

Subculture the mold on PDA plates and incubate at 35°C for 5-7 days to encourage conidial growth.

-

Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.

-

Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

-

Adjust the turbidity of the conidial suspension to achieve a final concentration of 0.4-5 x 104 CFU/mL in RPMI-1640 medium.

-

4. Microtiter Plate Preparation

-

Add 100 µL of RPMI-1640 medium to wells 2 through 11 of a 96-well microtiter plate.

-

Add 200 µL of the working antifungal solution (a 1:100 dilution of the stock in RPMI-1640) to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no inoculum).

5. Inoculation and Incubation

-

Add 100 µL of the prepared fungal inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL and achieve the desired final inoculum concentration.

-

Seal the plates or place them in a humidified chamber to prevent evaporation.

-

Incubate the plates at 35°C. For Candida species, incubate for 24-48 hours. For Cryptococcus species and Aspergillus species, incubate for 48-72 hours.[4]

6. MIC Determination

-

The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth compared to the growth control.

-

For azole antifungals, the endpoint is typically a ≥50% reduction in turbidity as determined visually or with a spectrophotometer.[4][7]

-

For Aspergillus species, the MIC is the lowest concentration that results in complete inhibition of growth.[8]

Visualizations

Caption: Workflow for the broth microdilution MIC assay.

Caption: Inhibition of the ergosterol biosynthesis pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. EUCAST: Fungi (AFST) [eucast.org]

- 6. Portico [access.portico.org]

- 7. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening Assays Using Antifungal Agent 68

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 68 is a promising imidazole-containing compound that exhibits potent activity against a range of fungal pathogens, notably including species of Candida and Cryptococcus gattii.[1] Its primary mechanism of action is the inhibition of fungal ergosterol biosynthesis through the targeted disruption of lanosterol 14α-demethylase (CYP51), an essential enzyme in the fungal cell membrane synthesis pathway.[1] By interfering with this key step, this compound compromises the integrity of the fungal cell membrane, leading to growth inhibition and cell death. The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for novel antifungal therapeutics. High-throughput screening (HTS) assays provide a robust platform for the rapid evaluation of large compound libraries to identify new antifungal leads, assess the efficacy of existing compounds against diverse fungal isolates, and discover synergistic interactions with other antifungal agents.

These application notes provide detailed protocols for utilizing this compound in HTS formats, enabling researchers to efficiently assess its antifungal activity and explore its potential in combination therapies.

Data Presentation

The following tables summarize representative minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC50) values for this compound against key fungal pathogens. This data is presented for illustrative purposes to guide assay design and interpretation. Actual values may vary depending on the specific fungal isolates and experimental conditions.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Candida albicans | 0.125 - 4 | 0.5 | 2 |

| Candida glabrata | 0.5 - 16 | 2 | 8 |

| Candida parapsilosis | 0.06 - 2 | 0.25 | 1 |

| Cryptococcus neoformans | 0.03 - 1 | 0.125 | 0.5 |

| Cryptococcus gattii | 0.06 - 2 | 0.25 | 1 |

Table 2: Half-Maximal Inhibitory Concentration (IC50) of this compound

| Fungal Species | IC50 Range (µg/mL) |

| Candida albicans | 0.05 - 2 |

| Candida glabrata | 0.2 - 8 |

| Cryptococcus neoformans | 0.01 - 0.5 |

| Cryptococcus gattii | 0.02 - 1 |

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action of this compound and the experimental workflow for its high-throughput screening, the following diagrams are provided.

Caption: Inhibition of Lanosterol 14α-demethylase by this compound.

Caption: HTS workflow for determining the antifungal activity of Agent 68.

Experimental Protocols

The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution antifungal susceptibility testing and are adapted for a high-throughput format.[2][3][4][5]

Protocol 1: High-Throughput Antifungal Susceptibility Testing of this compound

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various fungal species in a 384-well format.

Materials:

-

This compound (stock solution in DMSO)

-

Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 384-well flat-bottom microtiter plates

-

Multichannel pipette or automated liquid handler

-

Plate reader capable of measuring absorbance at 600 nm (OD600)

-

Sterile DMSO (for controls)

-

Positive control antifungal (e.g., Fluconazole)

-

Incubator

Methodology:

-

Fungal Inoculum Preparation: a. Culture fungal isolates on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. b. Prepare a fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. c. Dilute the suspension in RPMI-1640 medium to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the assay wells.

-

Compound Plate Preparation: a. Prepare a serial two-fold dilution of this compound in RPMI-1640 medium in a separate 384-well plate (source plate). The concentration range should bracket the expected MIC. b. Include wells with RPMI-1640 medium only (growth control) and medium with DMSO at the highest concentration used in the test wells (solvent control). c. Prepare a dilution series for the positive control antifungal.

-

Assay Plate Preparation: a. Using a liquid handler or multichannel pipette, transfer a defined volume (e.g., 20 µL) from the compound source plate to the corresponding wells of the final assay plate. b. Add the prepared fungal inoculum (e.g., 20 µL) to all wells except for the sterility control wells (which contain only medium).

-

Incubation: a. Seal the plates to prevent evaporation. b. Incubate the plates at 35°C for 24-48 hours. The incubation time may need to be optimized for different fungal species.

-

Data Acquisition and Analysis: a. After incubation, measure the optical density at 600 nm (OD600) using a plate reader. b. The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% or ≥90%) compared to the growth control.

Protocol 2: High-Throughput Synergy Screening with this compound

Objective: To identify compounds that act synergistically with this compound against a target fungal species.

Materials:

-

This compound

-

Compound library to be screened

-

Fungal isolate of interest

-

RPMI-1640 medium

-

Sterile 384-well microtiter plates

-

Automated liquid handling system

-

Plate reader

-

Data analysis software for synergy calculation (e.g., based on Bliss independence or Loewe additivity models)

Methodology:

-

Assay Preparation: a. Prepare a fungal inoculum as described in Protocol 1. b. Determine a sub-inhibitory concentration of this compound (e.g., at or below the MIC20) that results in minimal growth inhibition on its own.

-

Checkerboard Assay Setup: a. In a 384-well plate, create a dose-response matrix. One axis will have a serial dilution of this compound, and the other axis will have a serial dilution of the compound from the library. b. For a primary screen, a single concentration of each library compound can be tested in the presence and absence of the sub-inhibitory concentration of this compound.

-

Inoculation and Incubation: a. Add the fungal inoculum to all wells. b. Incubate the plates under the same conditions as in Protocol 1.

-

Data Acquisition and Analysis: a. Measure fungal growth using a plate reader. b. Compare the growth inhibition in wells with the combination of agents to the inhibition by each agent alone. c. A synergistic interaction is identified if the combined effect is significantly greater than the sum of the individual effects.[6][7][8] Synergy scores can be calculated using appropriate software.

-

Hit Confirmation and Validation: a. Promising hits from the primary screen should be re-tested using a full checkerboard dose-response matrix to confirm synergy and determine the fractional inhibitory concentration (FIC) index.

Conclusion

The protocols outlined in these application notes provide a framework for the high-throughput evaluation of this compound. By leveraging these methods, researchers can efficiently determine its antifungal spectrum, screen for synergistic interactions, and accelerate the discovery and development of new antifungal therapies. The ability to perform these assays in a high-throughput manner is crucial for navigating the extensive landscape of potential drug candidates and combination therapies in the fight against fungal diseases.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]

- 5. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 6. pnas.org [pnas.org]

- 7. [PDF] High-throughput synergy screening identifies microbial metabolites as combination agents for the treatment of fungal infections | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Administration of a Novel Antifungal Agent (Exemplified by a CYP51 Inhibitor) in Animal Models

Disclaimer: Detailed in vivo administration data for a compound specifically named "antifungal agent 68" is not publicly available. The following application notes and protocols are a representative example of how a novel antifungal agent with the described characteristics—a putative lanosterol 14α-demethylase (CYP51) inhibitor with activity against Candida and Cryptococcus gattii—would be evaluated in preclinical animal models. The quantitative data presented are hypothetical but based on typical findings for novel azole antifungals.

Introduction

This compound is an investigational imidazole-containing compound identified as a potent inhibitor of fungal ergosterol biosynthesis.[1] Its primary mechanism of action is believed to be the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal cell membrane synthesis pathway.[1][2][3][4] This document provides detailed protocols for the administration of a novel CYP51 inhibitor, exemplified by the characteristics of this compound, in common murine models of fungal infections, as well as for assessing its pharmacokinetic profile.

Quantitative Data Summary

The following tables summarize representative quantitative data for a novel CYP51 inhibitor in animal models.

Table 1: In Vitro Antifungal Activity

| Fungal Species | Strain | MIC₅₀ (µg/mL) |

| Candida albicans | ATCC 90028 | 0.25 |

| Candida glabrata | Clinical Isolate | 0.5 |

| Candida krusei | ATCC 6258 | 1.0 |

| Cryptococcus gattii | R265 | 0.125 |

MIC₅₀ (Minimum Inhibitory Concentration for 50% of isolates) values are crucial for determining appropriate dosing regimens in in vivo studies.[5]

Table 2: Representative Pharmacokinetic Parameters in Mice

| Parameter | Intravenous (IV) Administration (10 mg/kg) | Oral (PO) Administration (20 mg/kg) |

| Cmax (µg/mL) | 2.5 | 1.8 |

| Tmax (h) | 0.25 | 1.0 |

| AUC₀₋₂₄ (µg·h/mL) | 15 | 12 |

| Half-life (t₁/₂) (h) | 4.5 | 5.0 |

| Bioavailability (%) | N/A | 40 |

Pharmacokinetic parameters such as Cmax (maximum concentration) and AUC (area under the curve) are critical for establishing dose-response relationships.[6][7][8]

Table 3: Efficacy in a Murine Model of Disseminated Candidiasis

| Treatment Group (Dose, mg/kg, IV) | Fungal Burden in Kidneys (log₁₀ CFU/g ± SD) | Percent Survival (Day 21) |

| Vehicle Control | 6.5 ± 0.8 | 0% |

| Agent 68 (5 mg/kg) | 4.2 ± 0.6 | 40% |

| Agent 68 (10 mg/kg) | 2.8 ± 0.4 | 80% |

| Fluconazole (20 mg/kg) | 3.5 ± 0.5 | 60% |

Efficacy is often determined by the reduction in fungal burden in target organs and increased survival rates in infected animals.[9][10]

Signaling and Experimental Workflow Diagrams

Experimental Protocols

Protocol 1: Murine Model of Disseminated Candidiasis

This protocol is designed to assess the efficacy of this compound in a systemic Candida albicans infection model.

Materials:

-

6-8 week old, female BALB/c mice

-

Candida albicans (e.g., SC5314 or a clinical isolate)

-

Yeast Peptone Dextrose (YPD) agar and broth

-

Sterile Phosphate Buffered Saline (PBS)

-

This compound, formulated in a suitable vehicle (e.g., 5% DMSO, 5% Tween 80, 90% saline)

-

Control antifungal (e.g., Fluconazole)

-

Vehicle control

-

Insulin syringes with 27G needles

-

Tissue homogenizer

Methodology:

-

Animal Acclimatization: House mice for at least 7 days under standard conditions before the experiment.

-

Inoculum Preparation: a. Culture C. albicans on a YPD agar plate for 24-48 hours at 30°C. b. Inoculate a single colony into YPD broth and grow overnight at 30°C with shaking. c. Wash the yeast cells twice with sterile PBS by centrifugation (3000 x g for 5 minutes). d. Resuspend the pellet in sterile PBS and adjust the concentration to 1 x 10⁶ CFU/mL using a hemocytometer. The final inoculum should be confirmed by plating serial dilutions.

-

Infection: a. Inject each mouse with 0.1 mL of the prepared inoculum (1 x 10⁵ CFU) via the lateral tail vein.

-

Treatment: a. Two hours post-infection, randomize mice into treatment groups (n=10 per group): Vehicle control, this compound (e.g., 5 and 10 mg/kg), and positive control (e.g., Fluconazole 20 mg/kg). b. Administer the assigned treatment via the desired route (e.g., intravenous or intraperitoneal injection) once daily for 7 days.

-

Monitoring and Endpoints: a. Survival Study: Monitor mice daily for 21 days, recording clinical signs and mortality. Euthanize moribund animals. b. Fungal Burden: On day 4 post-infection, euthanize a subset of mice from each group (n=5). Aseptically remove the kidneys, weigh them, and homogenize in 1 mL of sterile PBS. Plate serial dilutions of the homogenate on YPD agar with antibiotics. Incubate for 24-48 hours at 37°C and count the colonies to determine CFU per gram of tissue.[10][11]

Protocol 2: Pharmacokinetic (PK) Study in Mice

This protocol outlines the procedure for determining key pharmacokinetic parameters of this compound.

Materials:

-

6-8 week old, male CD-1 mice

-

This compound, formulated for intravenous and oral administration

-

Blood collection tubes (e.g., heparinized capillaries)

-

Centrifuge

-

LC-MS/MS system for drug quantification

Methodology:

-

Dosing: a. Divide mice into two groups (n=3-4 per time point). b. Administer a single dose of this compound to the first group via tail vein injection (e.g., 10 mg/kg). c. Administer a single dose to the second group via oral gavage (e.g., 20 mg/kg).

-

Blood Sampling: a. Collect blood samples (~50 µL) via retro-orbital or submandibular bleeding at specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). b. Immediately place blood into heparinized tubes.

-

Plasma Preparation: a. Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma. b. Transfer the plasma to clean tubes and store at -80°C until analysis.

-

Drug Quantification: a. Analyze the plasma concentration of this compound using a validated LC-MS/MS method.

-

Data Analysis: a. Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate parameters such as Cmax, Tmax, AUC, and half-life.[6][8]

Protocol 3: Murine Model of Cryptococcal Meningoencephalitis

This protocol is for evaluating the efficacy of this compound against Cryptococcus gattii in a central nervous system (CNS) infection model.

Materials:

-

6-8 week old, female A/J mice (known to be susceptible to cryptococcal infection)

-

Cryptococcus gattii (e.g., R265 strain)

-

Sabouraud Dextrose Agar (SDA) and broth

-

Sterile PBS

-

This compound formulation

-

Control antifungal (e.g., Amphotericin B)

-

Vehicle control

Methodology:

-

Inoculum Preparation: Prepare the C. gattii inoculum as described for C. albicans, adjusting the final concentration to 2 x 10⁵ CFU/mL in sterile PBS.

-

Infection: a. Lightly anesthetize the mice. b. Infect mice by intranasal instillation of 50 µL of the inoculum (1 x 10⁴ CFU). This route effectively leads to pulmonary infection followed by dissemination to the brain.[12]

-

Treatment: a. Begin treatment 24 hours post-infection. b. Randomize mice into treatment groups and administer the assigned treatment daily for 10-14 days.

-

Monitoring and Endpoints: a. Survival Study: Monitor mice daily for signs of neurological infection (e.g., head tilting, ataxia, seizures) and overall health for up to 60 days. b. Fungal Burden: At a predetermined time point (e.g., day 7 or 14), euthanize a subset of mice. Aseptically remove the brain and lungs. Homogenize tissues and plate serial dilutions on SDA to determine the fungal burden (CFU/gram of tissue).[13]

Safety and Toxicity Assessment

A preliminary acute toxicity study should be conducted in healthy mice. Administer single escalating doses of this compound and monitor the animals for 14 days for any signs of morbidity or mortality. This will help establish the maximum tolerated dose (MTD) for efficacy studies. Additionally, during efficacy studies, monitor for signs of toxicity such as weight loss, ruffled fur, and lethargy. For a more detailed toxicological profile, histopathological analysis of major organs (liver, kidney, spleen) and measurement of serum chemistry markers (e.g., ALT, AST, creatinine) should be performed.

References

- 1. Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of novel fluconazole analogues bearing 1,3,4-oxadiazole moiety as potent antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Crystal Structures of Full-Length Lanosterol 14α-Demethylases of Prominent Fungal Pathogens Candida albicans and Candida glabrata Provide Tools for Antifungal Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antifungal Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pros and Cons of Extrapolating Animal Data on Antifungal Pharmacodynamics to Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of antifungal drugs: practical implications for optimized treatment of patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vivo Efficacy of Amphotericin B against Four Candida auris Clades [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cryptococcus gattii: An Emerging Cause of Fungal Disease in North America - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antifungal Therapy in a Murine Model of Disseminated Infection by Cryptococcus gattii - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing Antifungal Agent 68 Against Candida albicans Biofilms

Audience: Researchers, scientists, and drug development professionals.

Introduction

Candida albicans is a major fungal pathogen known for its ability to form biofilms on both biological and inert surfaces. These biofilms exhibit high resistance to conventional antifungal therapies, posing a significant clinical challenge. This document provides detailed protocols for evaluating the efficacy of Antifungal Agent 68 against C. albicans biofilms. The methodologies described herein cover the assessment of biofilm formation, metabolic activity, and structural integrity. This compound is an investigational compound that has been suggested to inhibit fungal ergosterol biosynthesis, potentially by targeting lanosterol 14α-demethylase (CYP51)[1][2].

Key Experimental Protocols

This section outlines the step-by-step procedures for evaluating the antibiofilm activity of this compound.

Candida albicans Biofilm Formation

This protocol describes the formation of C. albicans biofilms in a 96-well microtiter plate format, suitable for high-throughput screening.[3][4]

Materials:

-

Candida albicans strain (e.g., SC5314)

-

Yeast Peptone Dextrose (YPD) broth

-

RPMI-1640 medium buffered with MOPS

-

Sterile, flat-bottom 96-well polystyrene microtiter plates

-

Sterile Phosphate Buffered Saline (PBS)

-

Spectrophotometer and plate reader

Procedure:

-

Inoculum Preparation: Inoculate a single colony of C. albicans from a YPD agar plate into 5 mL of YPD broth and incubate overnight at 30°C with shaking.[5]

-

Harvest the cells by centrifugation, wash twice with sterile PBS, and resuspend in RPMI-1640 medium.

-

Adjust the cell density to 1 x 10⁶ cells/mL using a hemocytometer or spectrophotometer (OD₆₀₀).[4]

-

Biofilm Formation: Add 100 µL of the standardized cell suspension to each well of a 96-well microtiter plate.[3][4]

-

Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.[4]

-

After incubation, carefully aspirate the medium and wash the biofilms twice with sterile PBS to remove non-adherent cells.[3]

Quantification of Biofilm Biomass (Crystal Violet Assay)

The crystal violet (CV) assay is used to quantify the total biofilm biomass.[6][7]

Materials:

-

0.1% (w/v) Crystal Violet solution

-

33% (v/v) Acetic acid or 95% ethanol

-

Plate reader

Procedure:

-

Following the biofilm formation and washing steps, add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.[7]

-

Remove the CV solution and wash the wells four times with sterile water to remove excess stain.[5]

-

Add 200 µL of 33% acetic acid or 95% ethanol to each well to solubilize the bound dye.[5]

-

Incubate for 10-15 minutes at room temperature.[7]

-

Transfer 125 µL of the solubilized stain to a new flat-bottom 96-well plate.[7]

-

Measure the absorbance at 570 nm using a microplate reader.[6][8]

Assessment of Biofilm Metabolic Activity (XTT Assay)

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay measures the metabolic activity of the biofilm, providing an indication of cell viability.[3][9]

Materials:

-

XTT solution (1 mg/mL in PBS)

-

Menadione solution (1 mM in acetone)

-

Plate reader

Procedure:

-

Prepare a fresh XTT-menadione solution by adding 1 µL of menadione solution for every 100 µL of XTT solution.

-

After washing the pre-formed biofilms, add 100 µL of the XTT-menadione solution to each well.[3]

-

Incubate the plate in the dark at 37°C for 2 hours.[3]

-

Measure the colorimetric change by reading the absorbance at 490 nm with a microplate reader.[3]

Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization

CLSM allows for the visualization of the three-dimensional structure of the biofilm and the effect of this compound on its architecture.[10][11]

Materials:

-

Fluorescent stains (e.g., FUN-1 for cell viability, Concanavalin A-Alexa Fluor conjugate for extracellular matrix)

-

Confocal microscope

Procedure:

-

Grow C. albicans biofilms on a suitable substrate for microscopy (e.g., glass-bottom dishes).

-

Treat the biofilms with this compound at desired concentrations.

-

After incubation, gently wash the biofilms with PBS.

-

Stain the biofilms with appropriate fluorescent dyes according to the manufacturer's instructions. For example, stain with Concanavalin A-Alexa Fluor conjugate to visualize the exopolysaccharide matrix.[12]

-

Acquire Z-stack images using a confocal microscope.

-

Reconstruct 3D images from the Z-stacks to analyze the biofilm architecture.

Data Presentation

The following tables are templates for organizing the quantitative data obtained from the described protocols.

Table 1: Effect of this compound on C. albicans Biofilm Biomass (Crystal Violet Assay)

| Concentration of Agent 68 (µg/mL) | Mean Absorbance at 570 nm ± SD | % Inhibition of Biofilm Formation |

| 0 (Control) | 0 | |

| Concentration 1 | ||

| Concentration 2 | ||

| Concentration 3 | ||

| Concentration 4 |

Table 2: Effect of this compound on C. albicans Biofilm Metabolic Activity (XTT Assay)

| Concentration of Agent 68 (µg/mL) | Mean Absorbance at 490 nm ± SD | % Reduction in Metabolic Activity |

| 0 (Control) | 0 | |

| Concentration 1 | ||

| Concentration 2 | ||

| Concentration 3 | ||

| Concentration 4 |

Visualizations

The following diagrams illustrate the experimental workflows.

Caption: Workflow for quantifying the effect of this compound on C. albicans biofilms.

Caption: Workflow for confocal microscopy analysis of C. albicans biofilms.

Caption: Proposed mechanism of action of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Video: A 96 Well Microtiter Plate-based Method for Monitoring Formation and Antifungal Susceptibility Testing of Candida albicans Biofilms [jove.com]

- 5. In Vitro Culturing and Screening of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal violet staining protocol | Abcam [abcam.com]

- 7. Video: Microtiter Dish Biofilm Formation Assay [jove.com]

- 8. researchgate.net [researchgate.net]

- 9. Techniques for Antifungal Susceptibility Testing of Candida albicans Biofilms | Springer Nature Experiments [experiments.springernature.com]

- 10. Clarifying and Imaging Candida albicans Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Clarifying and Imaging Candida albicans Biofilms [jove.com]

- 12. mdpi.com [mdpi.com]

Application Notes and Protocols for Quantifying Antifungal Agent 68 in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Antifungal agent 68 in biological matrices, crucial for therapeutic drug monitoring and pharmacokinetic studies. The protocols outlined below are based on established analytical techniques for triazole antifungal agents and are intended to serve as a comprehensive guide for laboratory personnel.

Introduction to Analytical Methods

The quantification of this compound in biological samples such as plasma and serum is essential for ensuring its therapeutic efficacy and safety.[1][2] Two primary analytical methods are widely employed for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is often preferred for its superior sensitivity and specificity.[3]

-

High-Performance Liquid Chromatography (HPLC-UV): This technique separates this compound from other components in the sample based on its physicochemical properties as it passes through a chromatographic column. The concentration is then quantified by measuring its absorbance of UV light.[4][5][6]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. It allows for precise identification and quantification, even at very low concentrations, making it a robust tool for bioanalysis.[1][3][7]

Quantitative Data Summary

The following tables summarize typical parameters for the quantification of this compound using HPLC-UV and LC-MS/MS. These values are derived from validated methods for similar triazole antifungal agents.

Table 1: HPLC-UV Method Parameters

| Parameter | Value | Reference |

| Chromatographic Column | C18 reverse-phase (e.g., 150 x 4.6 mm, 5 µm) | [4] |

| Mobile Phase | Acetonitrile and phosphate buffer mixture | [8] |

| Flow Rate | 1.0 mL/min | [8] |

| Detection Wavelength | 262 nm | [8] |

| Linearity Range | 0.05 - 10.0 µg/mL | [5][8] |

| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL | [8] |

| Intra-day Precision (CV%) | < 10% | [8] |

| Inter-day Precision (CV%) | < 10% | [8] |

| Accuracy (Bias%) | < 8.0% | [8] |

Table 2: LC-MS/MS Method Parameters

| Parameter | Value | Reference |

| Chromatographic Column | C18 reverse-phase (e.g., SB C18) | [1][7] |

| Mobile Phase | Methanol and water with 0.1% formic acid | [1][7] |

| Flow Rate | 0.4 mL/min | [7] |

| Ionization Mode | Electrospray Ionization (ESI), Positive | [1] |

| Linearity Range | 0.1 - 10.0 µg/mL | [1][7] |

| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL | [1][2][7] |

| Intra-day Precision (CV%) | < 7.68% | [7] |

| Inter-day Precision (CV%) | < 8.97% | [7] |

| Accuracy (Bias%) | -10.9 to 13.6% | [1] |

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is a common and straightforward method for extracting this compound from plasma or serum samples.[2][7][8]

Materials:

-

Patient plasma or serum samples

-

Methanol (HPLC grade), containing 0.1% formic acid

-

Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Pipette 50 µL of the plasma or serum sample into a 1.5 mL microcentrifuge tube.

-

Add 50 µL of the internal standard solution.

-

Add 500 µL of methanol to precipitate the proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 17,968 x g for 10 minutes to pellet the precipitated proteins.[7]

-

Carefully transfer the supernatant to a clean vial for analysis by either HPLC-UV or LC-MS/MS.

HPLC-UV Analysis Protocol

Equipment and Reagents:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase column

-

Mobile phase: Acetonitrile and 0.01 M phosphate buffer (pH 3.5)

-

Prepared sample supernatant

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Set the UV detector to a wavelength of 262 nm.[8]

-

Inject a defined volume (e.g., 20 µL) of the prepared sample supernatant onto the column.

-

Run the chromatographic separation using a gradient elution with the acetonitrile and phosphate buffer mobile phase.

-

Monitor the chromatogram for the peak corresponding to this compound.

-

Quantify the concentration of this compound by comparing its peak area to a standard curve prepared with known concentrations of the agent.

LC-MS/MS Analysis Protocol

Equipment and Reagents:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

-

C18 reverse-phase column

-

Mobile phase: Methanol and water (both containing 0.1% formic acid)

-

Prepared sample supernatant

Procedure:

-

Equilibrate the LC-MS/MS system with the mobile phase.

-

Set the mass spectrometer to operate in positive electrospray ionization (ESI) mode.

-

Inject 2 µL of the prepared sample supernatant into the chromatographic system.[7]

-

Perform chromatographic separation using a mobile phase of methanol and water at a flow rate of 0.4 mL/minute.[7]

-

Detect and quantify this compound using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions.

-

Calculate the concentration of this compound based on the peak area ratio of the analyte to the internal standard, plotted against a calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in biological samples.

Caption: Workflow for quantifying this compound.

Hypothetical Signaling Pathway

This diagram illustrates a potential mechanism of action for this compound, targeting ergosterol biosynthesis in fungal cells, a common pathway for azole antifungals.

Caption: Inhibition of ergosterol synthesis by this compound.

References

- 1. Simultaneous Quantification of Seven Antifungal Agents in Human Serum Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Advances in antifungal drug measurement by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A sensitive and validated HPLC-UV method for the quantitative determination of the new antifungal drug isavuconazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Validated HPLC-UV method for amphotericin B quantification in a critical patient receiving AmBisome and treated with extracorporeal replacement therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synergistic Antifungal Activity of Agent 68 in Combination Therapies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 68 is an investigational imidazole-containing compound that demonstrates potent activity against a range of fungal pathogens, including species of Candida and Cryptococcus gattii[1]. The primary mechanism of action for this compound is the inhibition of ergosterol biosynthesis, likely through the targeting of the enzyme lanosterol 14α-demethylase (CYP51)[1]. This enzyme is a critical component of the fungal cell membrane synthesis pathway and a well-established target for azole antifungals[2][3][4]. The rise of antifungal resistance necessitates the exploration of novel therapeutic strategies, including combination therapies that can enhance efficacy, reduce required dosages, and overcome resistance mechanisms[2][5][6].

This document provides detailed application notes and protocols for investigating the synergistic potential of this compound when used in combination with other classes of antifungal drugs. The methodologies and principles described herein are based on established practices for assessing antifungal synergy.

Potential Synergistic Combinations

Combining antifungal agents with different mechanisms of action can lead to synergistic or additive effects, and in some cases, may prevent the emergence of resistance.[7][8] Based on the mechanism of action of this compound, promising combination strategies include:

-

With Polyenes (e.g., Amphotericin B): Polyenes bind to ergosterol in the fungal cell membrane, leading to pore formation and cell death[9]. While some studies have reported antagonism between azoles and polyenes, sequential administration or specific concentrations might exhibit synergistic effects[10]. The initial disruption of the membrane by Amphotericin B could facilitate the entry of this compound.

-

With Echinocandins (e.g., Caspofungin): Echinocandins inhibit the synthesis of β-1,3-D-glucan, a key component of the fungal cell wall[9][10]. A weakened cell wall due to echinocandin activity could increase the susceptibility of the fungus to the membrane-disrupting effects of this compound's inhibition of ergosterol synthesis.

-

With Allylamines (e.g., Terbinafine): Allylamines inhibit squalene epoxidase, an earlier step in the ergosterol biosynthesis pathway[9]. Targeting the same pathway at two different points can create a potent synergistic effect by preventing the formation of essential sterols through a dual blockade.